2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione
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Overview
Description
2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl and naphthoquinone groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative. This reaction is often carried out in the presence of a base such as anhydrous tetra-n-butylammonium fluoride (TBAF) and a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The naphthoquinone groups can be reduced to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions within cells. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methylnaphthalene-1,4-dione:
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone:
Uniqueness
2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its multiple functional groups provide versatility in synthetic chemistry and biological research.
Properties
CAS No. |
106823-05-6 |
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Molecular Formula |
C27H16O6 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)-phenylmethyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C27H16O6/c28-22-15-10-4-6-12-17(15)24(30)26(32)20(22)19(14-8-2-1-3-9-14)21-23(29)16-11-5-7-13-18(16)25(31)27(21)33/h1-13,19,28-29H |
InChI Key |
SADTWONCFKJBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C(=O)C2=O)O)C4=C(C5=CC=CC=C5C(=O)C4=O)O |
Origin of Product |
United States |
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